![molecular formula C8H17ClOS B13893047 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is an organic compound with the molecular formula C7H15ClOS. This compound is characterized by the presence of a chloroethyl group, a sulfanyl group, and an ethoxy group attached to a methylpropane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane typically involves the reaction of 2-chloroethanol with 2-methylpropane-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 2-chloroethanol, 2-methylpropane-2-thiol, and a suitable base such as sodium hydroxide or potassium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloroethyl group can be reduced to form an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution reactions, while the sulfanyl group can participate in oxidation and reduction reactions. These interactions enable the compound to modify other molecules and participate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(2-Chloroethyl)sulfonyl]ethoxy}ethanamine: Similar structure but contains a sulfonyl group instead of a sulfanyl group.
1-Chloro-2-[(2-{2-[(2-chloroethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethane: Contains additional ethoxy and sulfanyl groups.
Uniqueness
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C8H17ClOS |
|---|---|
Molekulargewicht |
196.74 g/mol |
IUPAC-Name |
2-[2-(2-chloroethylsulfanyl)ethoxy]-2-methylpropane |
InChI |
InChI=1S/C8H17ClOS/c1-8(2,3)10-5-7-11-6-4-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
YVILEKRSPUANNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
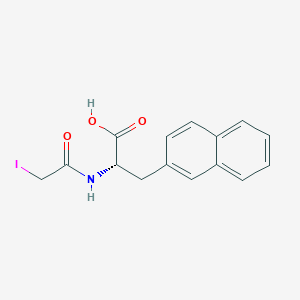
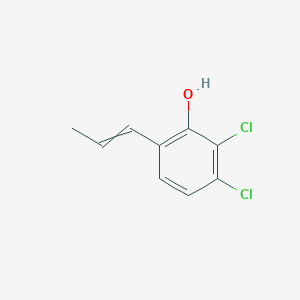

![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
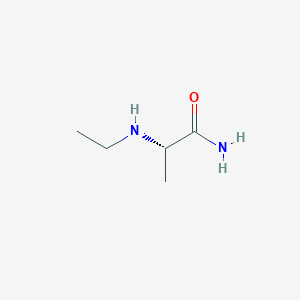
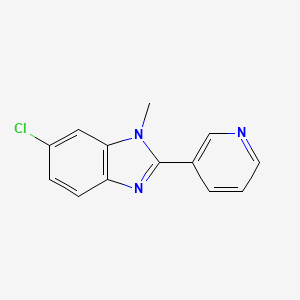
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
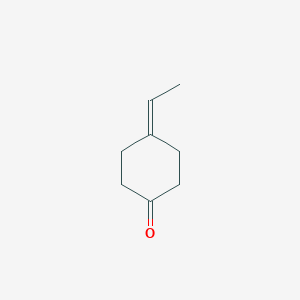
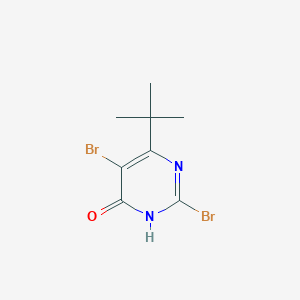
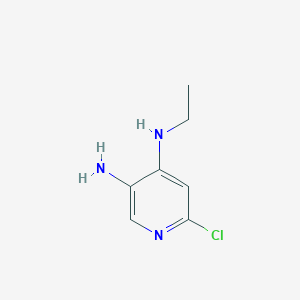
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
